molecular formula C19H20NO3P B12590414 Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate CAS No. 650633-85-5

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate

Cat. No.: B12590414
CAS No.: 650633-85-5
M. Wt: 341.3 g/mol
InChI Key: IBJNMFUKNZKLQY-UHFFFAOYSA-N
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Description

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate is a phosphonate ester characterized by a naphthalene ring, an aniline moiety, and a dimethyl phosphonate group.

Properties

CAS No.

650633-85-5

Molecular Formula

C19H20NO3P

Molecular Weight

341.3 g/mol

IUPAC Name

N-[dimethoxyphosphoryl(naphthalen-2-yl)methyl]aniline

InChI

InChI=1S/C19H20NO3P/c1-22-24(21,23-2)19(20-18-10-4-3-5-11-18)17-13-12-15-8-6-7-9-16(15)14-17/h3-14,19-20H,1-2H3

InChI Key

IBJNMFUKNZKLQY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate typically involves the reaction of aniline derivatives with naphthalene-based phosphonates. One common method includes the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a convenient synthetic route . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate has shown promise in the development of anticancer agents. A study on α-aminophosphonates, which includes derivatives of this compound, demonstrated significant anticancer activity against breast carcinoma cells (MCF-7). The synthesized compounds exhibited moderate to high activity compared to standard chemotherapeutics like 5-fluorouracil .

Mechanism of Action
The mechanism by which these phosphonates exert their anticancer effects often involves the modulation of apoptotic pathways. For instance, treatment with certain α-aminophosphonates resulted in reduced tumor mass in animal models, indicating their potential as therapeutic agents .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is particularly useful in the synthesis of biologically active compounds and as a building block for more complex molecules. The compound can act as a precursor for various phosphonate derivatives that are valuable in drug discovery and development.

Reactions Involving Dimethyl Phosphonates
The compound is often employed in reactions such as the Horner-Wadsworth-Emmons reaction, where it acts as a phosphonate reagent to form alkenes from aldehydes or ketones . This is crucial for synthesizing compounds with potential biological activity.

Materials Science

In materials science, this compound and its derivatives have been explored for their properties in developing flame retardants and luminescent materials. The unique structure allows for modifications that enhance material properties such as thermal stability and light emission .

Data Tables

Application Area Compound Type Key Findings
Medicinal ChemistryAnticancer AgentsModerate to high activity against MCF-7 cells; potential for reducing tumor mass in vivo .
Organic SynthesisPhosphonate ReagentsUseful in Horner-Wadsworth-Emmons reactions; facilitates the formation of alkenes from carbonyls .
Materials ScienceFlame RetardantsEnhances thermal stability; applicable in developing new luminescent materials .

Case Studies

  • Anticancer Efficacy Study
    A study conducted on α-aminophosphonates demonstrated their effectiveness against breast cancer cells. The compounds were tested in vitro and showed significant cytotoxicity compared to controls, highlighting their potential as novel anticancer agents .
  • Synthesis of Bioactive Compounds
    Researchers utilized this compound in synthesizing new derivatives that exhibited enhanced biological activities. These derivatives were evaluated for their efficacy in various biological assays, showing promising results that warrant further investigation .
  • Development of Flame Retardants
    The exploration of diarylmethyl phosphonates, including this compound, led to the development of new flame retardants that meet modern safety standards while maintaining performance metrics required in industrial applications .

Mechanism of Action

The mechanism of action of dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the transition states of amines and esters in biological processes, making it an effective enzyme inhibitor . The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Dimethyl ((4-fluorophenyl)(coumarin-amino)methyl)phosphonate (Compound 3)
  • Synthesis: Prepared via a one-pot condensation of 4-fluorobenzaldehyde, 7-amino-4-(trifluoromethyl)coumarin, and dimethyl phosphite, achieving an 82% yield. The reaction proceeds under reflux conditions in toluene .
  • Properties : Melting point 182–184°C; NMR data (¹H/¹³C) confirm the presence of fluorophenyl and coumarin groups.
Diethyl (naphthalen-2-yl)(oxadiazole-thioacetyl)phosphonate (Compound 126)
  • Synthesis : Incorporates a 1,3,4-oxadiazole scaffold linked to a naphthalene-phosphonate core.
  • Bioactivity: Demonstrates antiproliferative activity against HCT116 colon cancer cells (IC₅₀ = 9.5 ± 1.5 µM), comparable to doxorubicin. Low cytotoxicity toward normal cells (FHC line) .
Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate
  • Synthesis: Condensation of 2-amino-4-chlorophenol, 4-chlorobenzaldehyde, and diethyl phosphite in toluene. Crystal structure analysis reveals a distorted tetrahedral geometry around phosphorus, with intermolecular hydrogen bonding stabilizing the dimeric form .
  • Applications : Antibacterial activity against Gram-positive and Gram-negative bacteria .
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate (CAS 52344-43-1)
  • Structure : Features a ketone group adjacent to the phosphonate, enhancing reactivity for further functionalization.
  • Synthesis: Likely synthesized via Pudovik or Kabachnik-Fields reactions, common for α-aminophosphonates .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Structural Features
Dimethyl ((4-fluorophenyl)coumarin-phosphonate) 182–184 82 Fluorophenyl, coumarin, dimethyl phosphonate
Diethyl (4-chlorophenyl-hydroxyanilino-phosphonate) Not reported Not reported Chlorophenyl, hydroxyanilino, diethyl phosphonate
DMMP (Dimethyl methyl phosphonate) N/A N/A Simpler structure; used as a nerve gas simulant
  • Trends : Electron-withdrawing substituents (e.g., -Cl, -F) increase melting points due to enhanced intermolecular interactions. Diethyl phosphonates generally exhibit lower melting points than dimethyl analogs due to increased alkyl chain flexibility .

Biological Activity

Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate, a phosphonate derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a phosphonate group attached to an aniline moiety and a naphthalene ring. The structural formula can be represented as follows:

C16H18NO4P\text{C}_{16}\text{H}_{18}\text{N}\text{O}_4\text{P}

This compound possesses unique properties that contribute to its biological activity, including potential anti-cancer, antimicrobial, and antiviral effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of α-aminophosphonates, which include derivatives like this compound. In vitro tests demonstrated that these compounds exhibit moderate to high cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7). For instance, a study involving the synthesis of α-aminophosphonates showed significant tumor mass reduction in DMBA-induced breast cancer models in rats .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-712.5
Huh716.54
Eca1095.27

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have reported that phosphonates can act against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties. Specifically, compounds with similar structures have shown inhibitory effects against viruses such as Dengue and H5N1. The mechanism appears to involve interference with viral replication processes .

Table 3: Antiviral Activity

VirusIC50 (µM)Reference
Dengue Virus (DENV2)3.03
H5N19.7

Case Studies

A significant case study involved the administration of α-aminophosphonates in a rat model for breast cancer treatment. The results indicated a marked decrease in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents such as 5-fluorouracil . Histopathological examinations revealed reduced proliferation markers in treated groups, suggesting effective modulation of tumor growth.

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